

Spectroscopic Profile of 4-Fluoro-3-nitroanisole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Fluoro-3-nitroanisole

Cat. No.: B107196

[Get Quote](#)

For Immediate Release

This technical document provides a comprehensive overview of the spectroscopic data for **4-Fluoro-3-nitroanisole**, a key intermediate in the synthesis of various pharmaceutical and specialty chemical compounds. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a centralized resource for the characterization of this molecule.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for **4-Fluoro-3-nitroanisole**. This data is essential for the structural elucidation and purity assessment of the compound.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.95	dd	J=2.5, 0.5	1H	H-2
7.65	ddd	J=9.0, 4.0, 2.5	1H	H-6
7.30	t	J=9.0	1H	H-5
3.95	s	-	3H	-OCH ₃

Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm	Assignment
164.0 (d, J=250 Hz)	C-4
152.0	C-1
139.5	C-3
125.0 (d, J=10 Hz)	C-5
118.0 (d, J=25 Hz)	C-6
115.0 (d, J=3 Hz)	C-2
56.5	-OCH ₃

Solvent: CDCl₃, Proton Decoupled.

Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H Stretch
2950-2850	Medium	Aliphatic C-H Stretch (-OCH ₃)
1610, 1580	Strong	Aromatic C=C Stretch
1530	Strong	Asymmetric NO ₂ Stretch
1350	Strong	Symmetric NO ₂ Stretch
1280	Strong	Aryl-O-C Asymmetric Stretch
1250	Strong	C-F Stretch
1020	Medium	Aryl-O-C Symmetric Stretch

Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
171	100	[M] ⁺ (Molecular Ion)
141	45	[M - NO] ⁺
125	30	[M - NO ₂] ⁺
113	25	[M - OCH ₃ - CO] ⁺
95	50	[C ₆ H ₄ F] ⁺
75	40	[C ₅ H ₄ F] ⁺

Ionization Method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

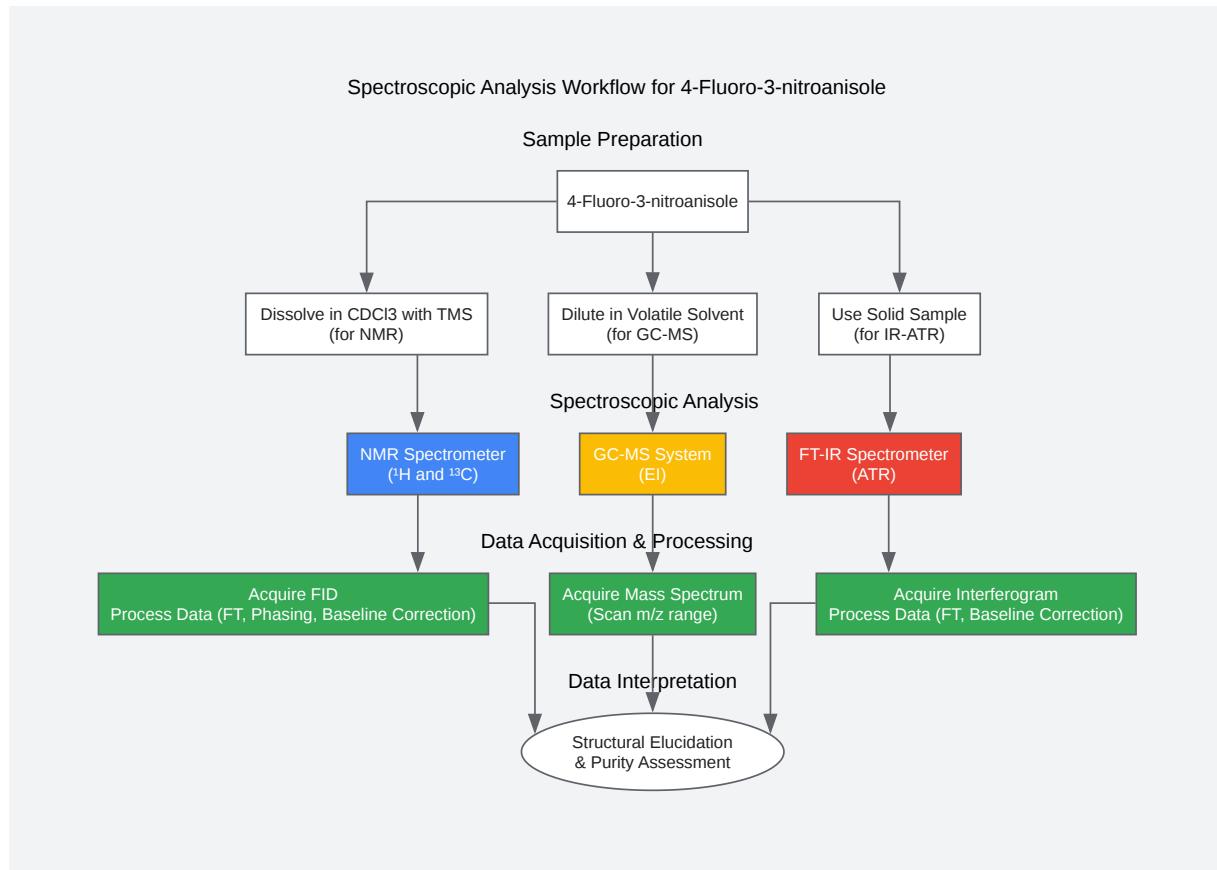
The acquisition of the presented spectroscopic data follows standard laboratory procedures. Below are detailed methodologies for each key technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **4-Fluoro-3-nitroanisole** (approximately 10-20 mg) is prepared in deuterated chloroform (CDCl_3 , 0.5-0.7 mL) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

- ^1H NMR Spectroscopy: The spectrum is recorded on a 400 MHz spectrometer. Standard acquisition parameters include a 30° pulse width, a 4-second acquisition time, a 1-second relaxation delay, and an accumulation of 16 scans to ensure a high signal-to-noise ratio.
- ^{13}C NMR Spectroscopy: The spectrum is acquired on the same 400 MHz spectrometer with a proton-decoupled pulse sequence. Typical parameters involve a 30° pulse width, a 2-second acquisition time, a 2-second relaxation delay, and the accumulation of 1024 scans.

Infrared (IR) Spectroscopy


The IR spectrum is obtained using a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid **4-Fluoro-3-nitroanisole** is placed directly onto the ATR crystal. The spectrum is recorded in the range of $4000\text{-}650\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral data is acquired using a Gas Chromatograph-Mass Spectrometer (GC-MS) system. A dilute solution of **4-Fluoro-3-nitroanisole** in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The compound is separated on a nonpolar capillary column (e.g., DB-5ms) and subsequently introduced into the mass spectrometer. Electron Ionization (EI) at an energy of 70 eV is used to generate the mass spectrum.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of **4-Fluoro-3-nitroanisole**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of **4-Fluoro-3-nitroanisole**.

- To cite this document: BenchChem. [Spectroscopic Profile of 4-Fluoro-3-nitroanisole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b107196#spectroscopic-data-for-4-fluoro-3-nitroanisole-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com